molecular formula C10H20O2 B107198 4-Ethyloctanoic acid CAS No. 16493-80-4

4-Ethyloctanoic acid

Cat. No.: B107198
CAS No.: 16493-80-4
M. Wt: 172.26 g/mol
InChI Key: PWKJMPFEQOHBAC-UHFFFAOYSA-N
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Description

4-Ethyloctanoic acid is a medium-chain fatty acid with the molecular formula C₁₀H₂₀O₂. It is known for its distinctive waxy, fatty, creamy, moldy, and cheesy odor with animal-like nuances. This compound is found in various natural sources, including flue-cured Virginia tobacco, aged Italian cheese, sheep cheese, goat cheese, and stewed beef gravy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloctanoic acid can be synthesized through a multi-step process involving the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide. The resulting diethyl (2-ethylhexyl)malonate is then saponified and acidified to form (2-ethylhexyl)propanedioic acid, which is subsequently heated and decarboxylized to yield this compound. This method can be optimized using microwave irradiation to achieve higher yields and reduced reaction times .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can react with alcohols or mercaptans to form esters.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Flavor Chemistry

4-Ethyloctanoic acid is recognized for its contribution to the flavor profiles of various foods. It is primarily utilized in the food industry as a flavoring agent due to its pleasant aroma and taste characteristics. Studies have shown that it plays a significant role in the distinctive flavors of lamb meat, contributing to its overall sensory appeal .

Key Findings:

  • It has been synthesized into various ester compounds that serve as fixatives to prolong fragrance lifetimes in food products .
  • The compound's presence can enhance the sensory experience of food products by providing a desirable aroma.

Pheromone Activity

Research has indicated that substances derived from this compound are involved in primer pheromone activity in goats, influencing reproductive behaviors through olfactory signals . This application underscores the compound's significance in veterinary science and animal husbandry.

Case Study:

  • A study conducted on goats demonstrated that certain derivatives of this compound were responsible for eliciting the "male effect," which is critical for synchronizing estrus in females .

Industrial Uses

In addition to its applications in food and veterinary science, this compound is utilized in various industrial contexts:

  • Surfactants and Emulsifiers: The compound serves as a stabilizer in emulsions, enhancing product consistency and performance.
  • Nutritional Supplements: Its properties make it suitable for use as a nutrient additive in dietary formulations .

Chemical Synthesis

The compound is also utilized as a precursor for synthesizing new chemical entities. For example, researchers have synthesized several sulfur-containing esters from this compound, which may have applications in flavor enhancement and fragrance industries .

Summary Table of Applications

Application AreaDescriptionKey Studies/Findings
Flavor ChemistryUsed as a flavoring agent; enhances sensory profiles of foods like lamb meatContributes to distinctive flavors
Pheromone ActivityInfluences reproductive behaviors in goats via olfactory signalsDerivatives elicit "male effect" in estrus synchronization
Industrial UsesServes as surfactants, emulsifiers, and nutritional supplementsEnhances product stability and performance
Chemical SynthesisPrecursor for synthesizing new compounds; includes sulfur-containing estersNew esters synthesized for fragrance applications

Mechanism of Action

The mechanism of action of 4-ethyloctanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It can also be metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase, influencing energy production and storage .

Comparison with Similar Compounds

  • 4-Methyloctanoic acid
  • 4-Methylnonanoic acid
  • 2-Ethyl-3-methylpyrazine
  • 2-Methyl-3-furanthiol

Comparison: 4-Ethyloctanoic acid is unique due to its specific odor profile and its occurrence in various natural sources. Compared to similar compounds, it has a distinctive cheesy and animal-like odor, making it particularly valuable in the flavor industry. Its synthesis and reactions also offer unique opportunities for creating novel flavor compounds .

Biological Activity

4-Ethyloctanoic acid (4EOA), a medium-chain fatty acid, has garnered attention for its biological activities and potential applications in various fields, including food science, pharmacology, and environmental studies. This article delves into the biological activity of 4EOA, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its aliphatic chain structure and is classified under carboxylic acids. It is primarily used in the synthesis of flavor compounds and as a potential odorant in various biological studies. The compound has a molecular formula of C10H20O2 and is known for its distinctive odor, which contributes to the "goaty" scent associated with certain dairy products .

PropertyValue
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Log P (octanol-water partition coefficient)2.38 (iLOGP)
Skin Permeation Log Kp-4.81 cm/s
BBB PermeantYes

Odorant Characteristics

Research indicates that 4EOA plays a significant role in the composition of body odors, particularly in infants and post-pubertal children. It has been identified as a component of axillary secretions, contributing to the unique olfactory signatures observed in different age groups. Notably, studies have shown that while it is present in human sebum, it does not exhibit primer pheromone activity, suggesting its role may be more related to social communication than reproductive signaling .

Flavor Compound Synthesis

4EOA has been utilized in synthesizing various sulfur-containing esters that serve as flavor compounds. These compounds are formed through reactions with sulfur-containing alcohols or mercaptans, indicating the versatility of 4EOA in flavor chemistry .

Pharmacological Insights

While direct pharmacological effects of 4EOA are less documented compared to other fatty acids like decanoic acid, it has been noted for its potential interactions within biological systems. For instance, it does not inhibit key cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . This lack of inhibition suggests that 4EOA may have a favorable profile for use in dietary applications without interfering with drug metabolism.

Case Study 1: Body Odor Analysis

In a study examining body odor (BO) profiles among different age demographics, researchers found that concentrations of volatile compounds like 4EOA varied significantly between infants and post-pubertal children. The study highlighted that while certain fatty acids were prevalent across both groups, the overall composition changed with age, which could influence social interactions and perceptions .

Case Study 2: Flavor Chemistry

Another investigation focused on synthesizing novel flavor compounds from 4EOA demonstrated its utility in creating complex flavor profiles for food products. This study illustrated how modifying the structure of 4EOA can lead to desirable sensory characteristics in food applications .

Properties

IUPAC Name

4-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJMPFEQOHBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864683
Record name Octanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; fruity, floral aroma
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 °C. @ 1.00 mm Hg
Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol)
Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.908
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16493-80-4
Record name 4-Ethyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16493-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 4-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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